molecular formula C7H12N2O2 B1502136 2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol CAS No. 86860-67-5

2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol

Cat. No. B1502136
Key on ui cas rn: 86860-67-5
M. Wt: 156.18 g/mol
InChI Key: YCOAZGLRGGYBTB-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

Prepared from 5-hydroxy-4,4-dimethyl-3-oxopentanenitrile (1 g, 7.90 mmol) according to the method described for 5-(1-methoxy-2-methylpropan-2-yl)isoxazol-3-amine. Purification via recrystallisation from diethyl ether afforded 2-(3-aminoisoxazol-5-yl)-2-methylpropan-1-ol as a colorless solid (600 mg, 49%). 1H NMR (300 MHz, CDCl3) δ 5.64 (s, 1H), 3.65 (s, 2H), 2.30 (brs, 2H), 1.31 (s, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OCC(C)(C)C(=O)CC#N.C[O:12][CH2:13][C:14]([C:17]1[O:21][N:20]=[C:19]([NH2:22])[CH:18]=1)([CH3:16])[CH3:15]>>[NH2:22][C:19]1[CH:18]=[C:17]([C:14]([CH3:16])([CH3:15])[CH2:13][OH:12])[O:21][N:20]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCC(C(CC#N)=O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(C)(C)C1=CC(=NO1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
via recrystallisation from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
NC1=NOC(=C1)C(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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